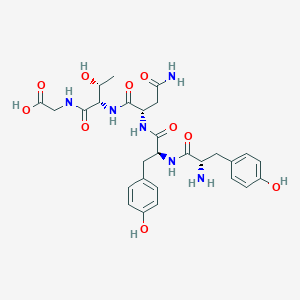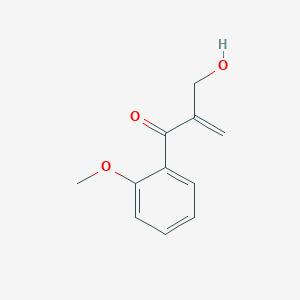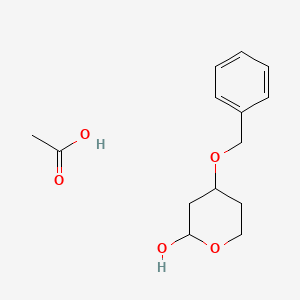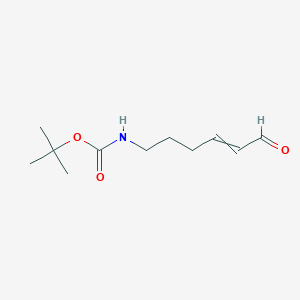![molecular formula C6H15N4P B12602172 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane CAS No. 878293-00-6](/img/structure/B12602172.png)
2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane is a unique organophosphorus compound known for its distinctive bicyclic structure. This compound is characterized by the presence of a phosphorus atom integrated into a bicyclic framework, which is further stabilized by nitrogen atoms. The compound’s unique structure imparts it with interesting chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of phosphorus trichloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently cyclized to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized by their enhanced stability and reactivity, making them useful in various applications.
科学的研究の応用
2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a central coordination site, allowing it to interact with multiple ligands simultaneously. This property is exploited in catalysis, where the compound facilitates the formation and stabilization of reactive intermediates, thereby enhancing the efficiency of the reaction.
類似化合物との比較
Similar Compounds
- 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
- 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Uniqueness
Compared to similar compounds, 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane is unique due to its smaller bicyclic structure, which imparts it with higher reactivity and selectivity in chemical reactions. Its compact structure also allows for more efficient interaction with substrates, making it a preferred choice in certain catalytic applications.
特性
CAS番号 |
878293-00-6 |
|---|---|
分子式 |
C6H15N4P |
分子量 |
174.18 g/mol |
IUPAC名 |
2,6,7-trimethyl-2,4,6,7-tetraza-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H15N4P/c1-7-4-10-5-8(2)11(7)9(3)6-10/h4-6H2,1-3H3 |
InChIキー |
YTIDYJUVZUQGMJ-UHFFFAOYSA-N |
正規SMILES |
CN1CN2CN(P1N(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

silane](/img/structure/B12602111.png)



![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)

![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)


